molecular formula C18H18N2OS B11362659 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11362659
M. Wt: 310.4 g/mol
InChI Key: WOYVWATXAFJELO-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a compound that features a thiazole ring and a naphthalene moiety. Thiazole rings are known for their diverse biological activities, while naphthalene is a polycyclic aromatic hydrocarbon. This combination of structures in a single molecule makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. This is followed by a coupling reaction with a naphthalene derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-acetic acid and naphthalene-2-sulfonic acid.

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is unique due to the combination of the thiazole and naphthalene structures in a single molecule

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H18N2OS/c1-13-20-16(12-22-13)9-10-19-18(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,12H,9-11H2,1H3,(H,19,21)

InChI Key

WOYVWATXAFJELO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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